molecular formula C20H16ClN3S B11974289 5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11974289
M. Wt: 365.9 g/mol
InChI Key: COYBVCQXTVEDFF-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and a 2,5-dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput techniques and advanced purification methods such as chromatography. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context, but common targets include kinases and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine
  • 5-(4-chlorophenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine
  • 5-(4-bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine

Uniqueness

5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-chlorophenyl and 2,5-dimethylphenyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H16ClN3S

Molecular Weight

365.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H16ClN3S/c1-12-3-4-13(2)17(9-12)24-19-18-16(10-25-20(18)23-11-22-19)14-5-7-15(21)8-6-14/h3-11H,1-2H3,(H,22,23,24)

InChI Key

COYBVCQXTVEDFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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